3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3S)-
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Overview
Description
3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3S)- is a chemical compound with the molecular formula C7H10O4. It is also known by its IUPAC name, methyl (2S,3S)-2-methyl-5-oxooxolane-3-carboxylate. This compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3S)- typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 3-Furancarboxylicacid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3S)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3R)-
- 3-Furancarboxylicacid,tetrahydro-4-methylene-2-octyl-5-oxo-,(2R,3S)-rel-
- 3-Furancarboxylicacid,tetrahydro-4-methylene-5-oxo-2-tridecyl-,(2R,3S)-
Uniqueness
3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3S)- is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The (2S,3S) configuration may confer distinct properties compared to its stereoisomers, making it valuable for certain applications.
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl (2S,3S)-2-methyl-5-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-4-5(7(9)10-2)3-6(8)11-4/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 |
InChI Key |
NREXDEKRBOVAJB-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CC(=O)O1)C(=O)OC |
Canonical SMILES |
CC1C(CC(=O)O1)C(=O)OC |
Origin of Product |
United States |
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